molecular formula C21H25NO4S B2475666 2-[(benzenesulfonyl)methyl]-1-[4-(propan-2-yloxy)benzoyl]pyrrolidine CAS No. 1448070-39-0

2-[(benzenesulfonyl)methyl]-1-[4-(propan-2-yloxy)benzoyl]pyrrolidine

Cat. No.: B2475666
CAS No.: 1448070-39-0
M. Wt: 387.49
InChI Key: WMOGSVYJCGKYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(benzenesulfonyl)methyl]-1-[4-(propan-2-yloxy)benzoyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with benzenesulfonyl and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(benzenesulfonyl)methyl]-1-[4-(propan-2-yloxy)benzoyl]pyrrolidine typically involves multi-step organic reactions. One common method involves the reaction of pyrrolidine with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl derivative. This intermediate is then reacted with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(benzenesulfonyl)methyl]-1-[4-(propan-2-yloxy)benzoyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzoyl group can be reduced to form alcohol derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-[(benzenesulfonyl)methyl]-1-[4-(propan-2-yloxy)benzoyl]pyrrolidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(benzenesulfonyl)methyl]-1-[4-(methoxy)benzoyl]pyrrolidine
  • 2-[(benzenesulfonyl)methyl]-1-[4-(ethoxy)benzoyl]pyrrolidine
  • 2-[(benzenesulfonyl)methyl]-1-[4-(butoxy)benzoyl]pyrrolidine

Uniqueness

2-[(benzenesulfonyl)methyl]-1-[4-(propan-2-yloxy)benzoyl]pyrrolidine is unique due to the presence of the propan-2-yloxy group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties .

Properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-16(2)26-19-12-10-17(11-13-19)21(23)22-14-6-7-18(22)15-27(24,25)20-8-4-3-5-9-20/h3-5,8-13,16,18H,6-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOGSVYJCGKYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.